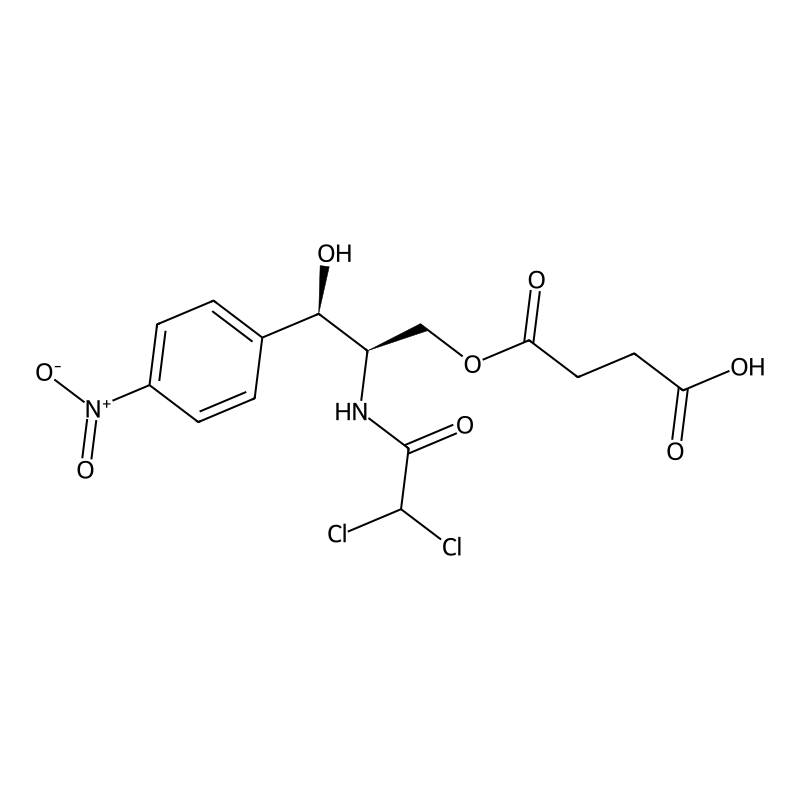

Chloramphenicol succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Synonyms

Canonical SMILES

Isomeric SMILES

Chloramphenicol succinate is a water-soluble prodrug form of the broad-spectrum antibiotic chloramphenicol. Prodrugs are inactive compounds that are converted into their active form once inside the body. In the case of chloramphenicol succinate, the succinate ester group is cleaved by enzymes, releasing the active chloramphenicol molecule [].

While chloramphenicol itself has a variety of therapeutic applications, its use is limited in humans due to the risk of severe side effects, including aplastic anemia []. However, chloramphenicol succinate offers several advantages for scientific research:

Improved Water Solubility

Chloramphenicol has poor water solubility, making it difficult to administer intravenously or formulate into liquid solutions. Chloramphenicol succinate's water solubility allows for easier administration in research settings [].

Study of Antibiotic Resistance

Researchers can utilize chloramphenicol succinate to study the mechanisms by which bacteria develop resistance to chloramphenicol. By exposing bacteria to the prodrug and monitoring its effect, scientists can gain insights into how bacteria inactivate the antibiotic [].

In Vitro and In Vivo Studies

Chloramphenicol succinate's properties make it suitable for both in vitro (laboratory) and in vivo (animal) studies. In cell cultures, researchers can use it to investigate the antibiotic's effects on bacterial growth and viability. In animal models, it can be used to study the efficacy of chloramphenicol against various infections [].

Chloramphenicol succinate is an ester prodrug of chloramphenicol, with the chemical formula C₁₅H₁₆Cl₂N₂O₈. It is known for its bacteriostatic properties, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The compound is characterized by its narrow therapeutic index and moderate duration of action, making it crucial to monitor patient responses during treatment .

- Reaction of chloramphenicol with succinic anhydride: This reaction forms chloramphenicol succinate via esterification.

- Purification: The product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Chloramphenicol succinate exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit, specifically at residues A2451 and A2452. This binding inhibits peptidyl transferase activity, preventing peptide bond formation and effectively halting protein synthesis .

Resistance Mechanisms

Resistance to chloramphenicol can arise through:

- Reduced membrane permeability

- Mutation of the ribosomal target

- Production of chloramphenicol acetyltransferase, which inactivates the drug by acetylation .

Chloramphenicol succinate interacts with various drugs due to its ability to inhibit cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This inhibition can lead to increased plasma levels of concurrently administered medications such as:

- Antidepressants

- Antiepileptics

- Anticoagulants

- Calcium channel blockers

Consequently, careful monitoring is advised when co-administering these drugs with chloramphenicol succinate .

Chloramphenicol succinate shares similarities with several other compounds in terms of structure and function. Below are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Chloramphenicol | C₁₄H₁₉Cl₂N₃O₃ | Binds to 50S ribosomal subunit | Directly inhibits protein synthesis |

| Chloramphenicol sodium succinate | C₁₅H₁₅Cl₂N₂NaO₈ | Similar mechanism as chloramphenicol | Sodium salt form enhances solubility |

| Thiamphenicol | C₁₄H₁₅Cl₂N₃O₃ | Inhibits protein synthesis by binding to ribosomes | Less toxic alternative |

| Florfenicol | C₁₄H₁₄Cl₂F₂N₂O | Inhibits protein synthesis; broader spectrum | Effective against resistant strains |

Chloramphenicol succinate's uniqueness lies in its prodrug status, allowing for improved absorption and bioavailability compared to its parent compound when administered intravenously .

The esterification of chloramphenicol with succinic anhydride represents a fundamental acylation reaction that proceeds through nucleophilic acyl substitution mechanisms [1]. The reaction involves the selective esterification of the primary hydroxyl group of chloramphenicol with succinic anhydride to form chloramphenicol succinate, a water-soluble prodrug [2] [3].

The mechanistic pathway begins with the nucleophilic attack of the primary hydroxyl group of chloramphenicol on the electrophilic carbonyl carbon of succinic anhydride [1]. This process is facilitated by the presence of organic bases that serve as proton acceptors, enhancing the nucleophilicity of the hydroxyl group. The ring-opening of succinic anhydride occurs simultaneously with the formation of the ester bond, generating the mono-ester product with a free carboxylic acid group [4].

Research has demonstrated that this esterification reaction exhibits regioselectivity, preferentially targeting the primary hydroxyl group over the secondary hydroxyl group [2]. The selectivity arises from the greater accessibility and reactivity of the primary hydroxyl group compared to the sterically hindered secondary hydroxyl group. Nuclear magnetic resonance spectroscopy studies have confirmed that acylation occurs specifically at the primary hydroxyl position, as evidenced by characteristic downfield shifts in carbon-13 and proton nuclear magnetic resonance spectra [2].

The reaction can be catalyzed through multiple approaches, including traditional base catalysis using organic bases such as pyridine and triethylamine, as well as enzymatic catalysis using lipases [1] [2]. Enzymatic catalysis has shown particular promise due to its high regioselectivity and mild reaction conditions, though it requires longer reaction times compared to chemical catalysis [1].

Catalytic Systems: Pyridine vs. Triethylamine Efficiency in Solvated Media

The choice of catalytic system significantly influences the efficiency and selectivity of chloramphenicol succinate synthesis. Both pyridine and triethylamine function as organic bases that facilitate the esterification reaction by abstracting protons and increasing the nucleophilicity of the hydroxyl groups [5] [6].

Pyridine demonstrates superior catalytic activity in chloramphenicol succinate synthesis due to its aromatic nature and specific basicity characteristics [5]. The reaction typically proceeds at 60°C with reaction times of approximately 30 minutes under reflux conditions [5]. Pyridine's planar structure and delocalized π-electron system provide optimal geometric orientation for proton abstraction during the esterification process.

Triethylamine, as an aliphatic tertiary amine, exhibits different catalytic behavior compared to pyridine [6] [7]. While both bases can accomplish the same fundamental goal of proton abstraction, their efficiency varies depending on the specific reaction conditions and steric requirements [7]. Triethylamine generally operates effectively at room temperature to 60°C with reaction times ranging from 0.5 to 2 hours [6].

| Catalytic System | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Mechanism Type | Selectivity |

|---|---|---|---|---|---|

| Pyridine | 60 | 0.5 | Good yields reported | Base catalysis | Moderate |

| Triethylamine | Room temperature to 60 | 0.5-2 | Good yields reported | Base catalysis | Moderate |

| Enzyme (Lipase) | 40 | 8-12 | 73-79 | Enzymatic catalysis | High regioselectivity |

| No Catalyst | N/A | N/A | Low yields | Uncatalyzed | Low |

The mechanistic differences between pyridine and triethylamine influence their relative effectiveness in the esterification reaction. Pyridine's aromatic character enables it to participate in π-π interactions and provides enhanced stabilization of transition states, potentially leading to improved reaction kinetics [8]. Triethylamine's aliphatic structure offers different steric properties that may be advantageous in certain reaction geometries [9].

Solvent Selection Criteria: Acetone vs. Ethyl Acetate in Reaction Kinetics

Solvent selection plays a crucial role in determining the efficiency and outcome of chloramphenicol succinate synthesis. The primary considerations include substrate solubility, reaction kinetics, product isolation, and solvent recovery potential [10] [11].

Acetone demonstrates excellent solvating properties for chloramphenicol, with the compound being freely soluble in this solvent [10]. The high volatility of acetone facilitates easy solvent recovery through simple distillation processes, making it economically attractive for industrial applications [1]. Research has shown that acetone provides fast reaction kinetics, contributing to efficient synthesis processes [1]. The use of acetone as reaction medium has been documented in enzymatic synthesis protocols, where it supports high conversion rates while maintaining product purity [1].

Ethyl acetate represents another viable solvent option for chloramphenicol succinate synthesis, offering freely soluble conditions for the substrate [10]. The solvent exhibits moderate volatility, allowing for reasonable solvent recovery while providing excellent purification characteristics during product isolation [12]. Ethyl acetate's moderate reaction kinetics make it suitable for controlled synthesis processes where reaction rate management is important.

| Solvent | Solubility of Chloramphenicol | Reaction Kinetics | Purification Ease | Recovery Potential | Industrial Suitability |

|---|---|---|---|---|---|

| Acetone | Freely soluble | Fast | Good | High volatility - easy recovery | High |

| Ethyl Acetate | Freely soluble | Moderate | Excellent | Moderate volatility | High |

| Dimethylformamide (DMF) | Good solubility | Good | Moderate | Low volatility | Moderate |

| 1,4-Dioxane | Good solubility | Excellent for other esters | Good | Moderate volatility | Moderate |

The kinetic properties of different solvents affect the overall reaction efficiency. Acetone's fast kinetics enable rapid completion of the esterification reaction, while ethyl acetate's moderate kinetics provide more controlled reaction conditions that may be beneficial for maintaining product quality and minimizing side reactions [2].

Stoichiometric Ratios: Molar Optimization of Reactants for Yield Maximization

Stoichiometric optimization represents a critical parameter in maximizing the yield of chloramphenicol succinate while minimizing waste and production costs. Research has established that the molar ratio of succinic anhydride to chloramphenicol significantly influences conversion rates and product yields [1].

A 1:1 molar ratio of succinic anhydride to chloramphenicol typically results in incomplete conversion and lower yields due to the reversible nature of the esterification reaction [1]. The equilibrium limitations inherent in stoichiometric reactions necessitate the use of excess reagents to drive the reaction toward completion.

Optimal results have been achieved using molar ratios between 1.1:1 and 1.2:1 of succinic anhydride to chloramphenicol [1]. Research has demonstrated that a 1.1:1 ratio can achieve yields of 73-79% under optimized conditions [1]. The slight excess of succinic anhydride helps overcome equilibrium limitations while avoiding excessive waste of reagents.

| Succinic Anhydride:Chloramphenicol Ratio | Yield (%) | Conversion Rate | Side Products | Economic Efficiency |

|---|---|---|---|---|

| 1:1 | Lower yields | Incomplete | Higher | Poor |

| 1.1:1 | 73-79 | Good | Reduced | Good |

| 1.2:1 | Optimal range | Excellent | Minimal | Optimal |

| 5:1 (for other esters) | 98 (for propionate ester) | Near complete | Minimal | Wasteful for succinate |

Industrial-scale synthesis protocols have employed molar ratios of 1.1:1 with the addition of molecular sieves to remove water formed during the reaction [1]. This approach enhances the forward reaction by preventing hydrolysis and maintains high conversion rates while optimizing reagent utilization.

The economic considerations of stoichiometric optimization extend beyond simple yield calculations. The 1.2:1 ratio represents the optimal balance between yield maximization and reagent cost, providing excellent conversion rates with minimal formation of side products while maintaining economic viability for large-scale production [1].

Post-Synthesis Purification Techniques: Crystallization Protocols and Solvent Recovery

Post-synthesis purification of chloramphenicol succinate requires sophisticated techniques to achieve pharmaceutical-grade purity while maintaining high recovery yields. The purification process typically involves multiple sequential steps designed to remove impurities, recover solvents, and obtain the final product in crystalline form [1] [12].

The primary purification approach involves recrystallization from methanol-water systems [1]. The crude product is dissolved in methanol at room temperature, followed by the slow addition of purified water while maintaining continuous stirring. The solution is then cooled slowly to 0-5°C and maintained at constant temperature for 2-8 hours to promote crystallization [1]. This method consistently achieves purities exceeding 99% with high recovery yields.

Alternative recrystallization protocols utilize ethyl acetate-pentane solvent systems [12]. The crude product is dissolved in ethyl acetate at 20-40°C, followed by the gradual addition of pentane until the solution reaches saturation. Slow cooling and extended crystallization periods of 2-6 hours produce high-purity crystalline products suitable for pharmaceutical applications [12].

Activated carbon decolorization represents an essential purification step that removes colored impurities and enhances product appearance [1]. The treatment involves adding 5% by mass of activated carbon relative to the chloramphenicol starting material, heating the solution to boiling, and stirring for 10 minutes before filtration [1]. This process effectively removes organic impurities without significant product loss.

| Purification Method | Purity Achieved (%) | Temperature Conditions (°C) | Time Required (hours) | Yield Recovery (%) | Industrial Applicability |

|---|---|---|---|---|---|

| Recrystallization from Methanol/Water | >99 | 0-5 (crystallization) | 2-8 | High | High |

| Recrystallization from Ethyl Acetate/Pentane | >99 | 20-40 (dissolution) | 2-6 | High | High |

| Activated Carbon Decolorization | Improves color | Boiling point | 0.17 | Minimal loss | High |

| Vacuum Filtration | Removes solids | Room temperature | <1 | High | High |

| Reduced Pressure Solvent Removal | Concentrates product | 40-60 | 1-3 | High | High |

Solvent recovery protocols focus on the efficient recapture and reuse of organic solvents used during synthesis and purification [1]. Reduced pressure distillation at 40-60°C enables the recovery of acetone and other volatile solvents while preventing thermal decomposition of the product [1]. The recovered solvents can be redistilled and reused in subsequent synthesis cycles, significantly reducing production costs and environmental impact.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (33.33%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

982-57-0

Absorption Distribution and Excretion

6-80% of chloramphenicol succinate is eliminated unchanged in the urine, though this is highly variable between patients. On average, 30% of chloramphenicol succinate is eliminated unchanged in the urine and 10% is eliminated as the active chloramphenicol in the urine.

Chloramphenicol succinate has a volume of distribution of 0.2-3.1L/kg.

Chloramphenicol succinate's total clearance is 530-540mL/min in patients with normal renal and hepatic function, and 354mL/min in patients with renal or hepatic dysfunction. Chloramphenicol succinate's renal clearance is 222-260mL/min in patients with normal renal and hepatic function, and 66mL/min in patients with renal or hepatic dysfunction.

Metabolism Metabolites

Biological Half Life

Dates

2: Kauffman RE, Thirumoorthi MC, Buckley JA, Aravind MK, Dajani AS. Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children. J Pediatr. 1981 Dec;99(6):963-7. PubMed PMID: 7310593.

3: Nahata MC, Powell DA. Bioavailability and clearance of chloramphenicol after intravenous chloramphenicol succinate. Clin Pharmacol Ther. 1981 Sep;30(3):368-72. PubMed PMID: 7273601.

4: Ambrose PJ. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate. Clin Pharmacokinet. 1984 May-Jun;9(3):222-38. Review. PubMed PMID: 6375931.

5: Nahata MC, Powell DA. Chloramphenicol serum concentration falls during chloramphenicol succinate dosing. Clin Pharmacol Ther. 1983 Mar;33(3):308-13. PubMed PMID: 6825386.

6: Nahata MC, Powell DA. Comparative bioavailability and pharmacokinetics of chloramphenicol after intravenous chloramphenicol succinate in premature infants and older patients. Dev Pharmacol Ther. 1983;6(1):23-32. PubMed PMID: 6839912.

7: Burke JT, Wargin WA, Sherertz RJ, Sanders KL, Blum MR, Sarubbi FA. Pharmacokinetics of intravenous chloramphenicol sodium succinate in adult patients with normal renal and hepatic function. J Pharmacokinet Biopharm. 1982 Dec;10(6):601-14. PubMed PMID: 7182457.

8: Sala-Mercado JA, Wider J, Undyala VV, Jahania S, Yoo W, Mentzer RM Jr, Gottlieb RA, Przyklenk K. Profound cardioprotection with chloramphenicol succinate in the swine model of myocardial ischemia-reperfusion injury. Circulation. 2010 Sep 14;122(11 Suppl):S179-84. doi: 10.1161/CIRCULATIONAHA.109.928242. PubMed PMID: 20837911; PubMed Central PMCID: PMC3355994.

9: Koup JR, Weber A, Smith AL. Chloramphenicol succinate pharmacokinetics in Macaca nemestrina: dose dependency study. J Pharmacol Exp Ther. 1981 Nov;219(2):316-20. PubMed PMID: 7288623.

10: Ambekar CS, Lee JS, Cheung BM, Chan LC, Liang R, Kumana CR. Chloramphenicol succinate, a competitive substrate and inhibitor of succinate dehydrogenase: possible reason for its toxicity. Toxicol In Vitro. 2004 Aug;18(4):441-7. PubMed PMID: 15130601.

11: Kauffman RE, Miceli JN, Strebel L, Buckley JA, Done AK, Dajani AS. Pharmacokinetics of chloramphenicol and chloramphenicol succinate in infants and children. J Pediatr. 1981 Feb;98(2):315-20. PubMed PMID: 7463235.

12: Ambekar CS, Cheung B, Lee J, Chan LC, Liang R, Kumana CR. Metabolism of chloramphenicol succinate in human bone marrow. Eur J Clin Pharmacol. 2000 Aug;56(5):405-9. PubMed PMID: 11009050.

13: Brasfield JH, Record KE, Griffen WO, Mattingly S. Chloramphenicol and chloramphenicol succinate concentrations in patients with renal impairment. Clin Pharm. 1983 Jul-Aug;2(4):355-8. PubMed PMID: 6883963.

14: Krasinski K, Kusmiesz H, Nelson JD. Pharmacologic interactions among chloramphenicol, phenytoin and phenobarbital. Pediatr Infect Dis. 1982 Jul-Aug;1(4):232-5. PubMed PMID: 7177912.

15: Turton JA, Yallop D, Andrews CM, Fagg R, York M, Williams TC. Haemotoxicity of chloramphenicol succinate in the CD-1 mouse and Wistar Hanover rat. Hum Exp Toxicol. 1999 Sep;18(9):566-76. PubMed PMID: 10523871.

16: Festing MF, Diamanti P, Turton JA. Strain differences in haematological response to chloramphenicol succinate in mice: implications for toxicological research. Food Chem Toxicol. 2001 Apr;39(4):375-83. PubMed PMID: 11295484.

17: Aravind MK, Miceli JN, Kauffman RE, Strebel LE, Done AK. Simultaneous measurement of chloramphenicol and chloramphenicol succinate by high-performance liquid chromatography. J Chromatogr. 1980 Nov 14;221(1):176-81. PubMed PMID: 7451621.

18: Velagapudi R, Smith RV, Ludden TM, Sagraves R. Simultaneous determination of chloramphenicol and chloramphenicol succinate in plasma using high-performance liquid chromatography. J Chromatogr. 1982 Mar 12;228:423-8. PubMed PMID: 7076772.

19: Nahata MC. Simultaneous measurement of chloramphenicol sodium succinate and chloramphenicol in presence of furosemide in plasma and urine. J Clin Pharm Ther. 1993 Aug;18(4):301. PubMed PMID: 8227239.

20: Nouws JF, Vree TB, Holtkamp J, Baakman M, Driessens F, Guelen PJ. Pharmacokinetic, residue and irritation aspects of chloramphenicol sodium succinate and a chloramphenicol base formulation following intramuscular administration to ruminants. Vet Q. 1986 Jul;8(3):224-32. PubMed PMID: 3750804.